molecular formula C17H11ClN4O3S B3397806 methyl 3-((7-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate CAS No. 1021223-33-5

methyl 3-((7-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate

Cat. No. B3397806
CAS RN: 1021223-33-5
M. Wt: 386.8 g/mol
InChI Key: YPIOWXPRCUODMR-UHFFFAOYSA-N
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Description

“Methyl 3-((7-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate” is a chemical compound with the molecular formula C17H11ClN4O3S . Its average mass is 386.812 Da and its monoisotopic mass is 386.024048 Da .


Synthesis Analysis

The synthesis of similar 1,3,4-thiadiazole derivatives has been reported . The process involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of these with methyl hydrazinecarbodithioate or hydrazinecarbothioamide affords 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of these hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, 1H NMR, 13C NMR, IR, MS, and elemental analysis can be used to fully characterize the compound .


Chemical Reactions Analysis

The reaction of 2-amino-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine with carbon disulfide leads to the formation of hydrazinecarbodithioates and their cyclization products .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular formula and structure. It has a molecular formula of C17H11ClN4O3S and a molecular weight of 386.812 Da .

Future Directions

The future directions for this compound could involve further exploration of its potential antimicrobial properties . Additionally, its synthesis could be optimized, and its mechanism of action could be studied in more detail.

properties

IUPAC Name

methyl 3-[(7-chloro-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4O3S/c1-25-15(24)9-3-2-4-11(7-9)19-16-21-22-14(23)12-8-10(18)5-6-13(12)20-17(22)26-16/h2-8H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIOWXPRCUODMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC2=NN3C(=O)C4=C(C=CC(=C4)Cl)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-((7-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-((7-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate
Reactant of Route 2
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methyl 3-((7-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate
Reactant of Route 3
methyl 3-((7-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate
Reactant of Route 4
methyl 3-((7-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate
Reactant of Route 5
Reactant of Route 5
methyl 3-((7-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate
Reactant of Route 6
Reactant of Route 6
methyl 3-((7-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate

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